Lipophilicity (XLogP3) Differentiation: Isopropyl vs. Methyl, Ethyl, and Unsubstituted Analogs
The computed partition coefficient (XLogP3) of 3-amino-4-(isopropylamino)benzonitrile is 1.7, substantially higher than the methyl analog (XLogP3 = 0.9) and the unsubstituted 3,4-diaminobenzonitrile (XLogP3 = 0.4) [1][2][3]. The ethyl analog, while not computed in PubChem, is expected to have an intermediate value based on the linear relationship between carbon count and logP. This 0.8–1.3 log unit increase translates to an approximately 6–20× greater partition into hydrophobic environments, which directly impacts membrane permeability, protein binding, and metabolic clearance [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-Amino-4-(methylamino)benzonitrile: XLogP3 = 0.9; 3,4-Diaminobenzonitrile: XLogP3 = 0.4; 3-Amino-4-(ethylamino)benzonitrile: XLogP3 ~1.3 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.8 (vs. methyl); +1.3 (vs. unsubstituted); ~+0.4 (vs. ethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For medicinal chemistry programs, a 0.8 log unit increase in lipophilicity can be the difference between a compound that is membrane-permeable and one that is not, directly influencing the decision to purchase this specific analog for a permeability-sensitive target.
- [1] PubChem. Compound Summary for CID 21937370, 3-Amino-4-(isopropylamino)benzonitrile. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 2779731, 3-Amino-4-(methylamino)benzonitrile. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. Compound Summary for CID 737285, 3,4-Diaminobenzonitrile. National Center for Biotechnology Information, 2025. View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
